molecular formula C22H21N3O4S B3003132 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 872695-97-1

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide

Cat. No. B3003132
CAS RN: 872695-97-1
M. Wt: 423.49
InChI Key: QWUSEWUWLMAGMZ-UHFFFAOYSA-N
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Description

The compound “2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide” contains several functional groups. It has a benzo[d][1,3]dioxol-5-yl group, a pyridazin-3-yl group, a thio group, and a 4-methoxyphenethyl group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the pyridazin-3-yl group is a type of diazine, the thio group is a type of sulfur-containing group, and the 4-methoxyphenethyl group is a type of ether .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, and the pyridazin-3-yl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the interactions between its functional groups. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially make this compound relatively stable and resistant to degradation .

Scientific Research Applications

Antiviral Research

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide has been studied in the context of antiviral research. A structure-activity relationship study of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including those with a benzo[d][1,3]dioxol-5-yl group, demonstrated improved anti-HIV activity. The most potent derivative showed two to threefold more effectiveness against several strains of HIV-1 and HIV-2 compared to the parent compound (Mizuhara et al., 2012).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, including similar structural derivatives, have shown potent antimicrobial activity against various bacteria and fungi (Naraboli & Biradar, 2017).

Central Nervous System Activities

Research on imidazo[1,2-b]pyridazines, which are structurally related, has found applications in studying central nervous system activities. Derivatives like 2-benzyl-3-methoxy-6-(3'-methoxybenzylamino) imidazo[1,2-b]pyridazine have shown strong binding to rat brain membrane, indicating potential neurological applications (Barlin et al., 1992).

Antioxidant and Anti-inflammatory Compounds

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds with structures similar to 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide exhibited both antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).

Inhibitory Properties and Metabolic Stability

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with a similar structure, has shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. Investigations into the metabolic stability of such compounds have revealed insights into reducing deacetylation in the benzothiazole ring (Stec et al., 2011).

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-27-17-5-2-15(3-6-17)10-11-23-21(26)13-30-22-9-7-18(24-25-22)16-4-8-19-20(12-16)29-14-28-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUSEWUWLMAGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide

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